REACTION_CXSMILES
|
[C:1]([NH:9][CH:10]([C:16]#[N:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1>N1C=CC=CC=1>[NH2:17][C:16]1[S:27][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]
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Name
|
|
Quantity
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0.46 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)NC(C(=O)OCC)C#N
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Name
|
|
Quantity
|
0.81 g
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Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 15 hr
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Duration
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15 h
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Type
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CONCENTRATION
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Details
|
It was then concentrated
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Type
|
ADDITION
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Details
|
diluted with EtOAc (40 mL)
|
Type
|
WASH
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Details
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The diluted mixture was washed with water (3×20 mL), brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (10:1 PE/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=C(S1)C1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |